2-amino-4H-chromene-3-carbonitrile

Overview

Description

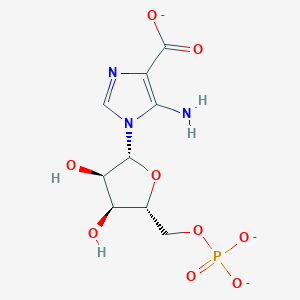

2-Amino-4H-chromene-3-carbonitrile is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring . It has a molecular formula of C10H8N2O and an average mass of 172.183 Da .

Synthesis Analysis

The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved using various methods. One approach involves the use of 4-Dialkylaminopyridine modified magnetic nanoparticles as an efficient nano-organocatalyst . Another method involves a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives developed by a four-component reaction .Molecular Structure Analysis

The molecular structure of 2-amino-4H-chromene-3-carbonitrile has been determined through various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving 2-amino-4H-chromene-3-carbonitrile have been studied. For instance, a highly efficient and selective N-alkylation reaction of 2-amino-4H-chromene-3-carbonitrile derivatives using various alcohols as alkylation agents was developed .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-4H-chromene-3-carbonitrile include a density of 1.3±0.1 g/cm3, boiling point of 399.2±42.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications

Selective N-Alkylation in Organic Synthesis

2-Amino-4H-chromene-3-carbonitrile derivatives are used in selective N-alkylation reactions. These reactions are catalyzed by AlCl₃ with CH₃COOH as an additive, allowing for high yields while keeping the cyano group inert . This process is crucial for creating compounds with potential applications in pharmaceuticals and material sciences.

Pharmacological Properties

This compound is a core motif in molecules with significant pharmacological properties. It has been the subject of extensive research due to its potential in drug discovery. The orthogonal functional groups present in these derivatives make them key intermediates for subsequent transformations in medicinal chemistry .

Magnetic Nanocatalyst in Synthesis

Magnetic nanoparticles (MNPs) coated with copper have been employed as effective and reusable nanocatalysts for the one-pot synthesis of 2-amino-4H-chromene derivatives. This method offers advantages in terms of recovery and reuse of the catalyst, making it environmentally friendly and cost-effective .

Biologically Attractive Scaffold

The 2H/4H-Chromenes, including 2-amino-4H-chromene-3-carbonitrile, serve as versatile scaffolds in biological chemistry. They are synthesized through various green and sustainable methods, such as lipase-catalyzed synthesis and ultrasonic synthesis, which are attractive for developing eco-friendly pharmaceuticals .

Catalyst Application in Heterocyclic Compound Synthesis

ZnFe₂O₄@dimethylglyoxime has been used as a catalyst in the synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. This showcases the compound’s role in facilitating the creation of heterocyclic compounds that are important in various chemical industries .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-amino-4H-chromene-3-carbonitrile is the tubulin protein . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

2-Amino-4H-chromene-3-carbonitrile interacts with its target by binding within the colchicine binding site of the tubulin protein . This interaction results in the inhibition of tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the microtubule dynamics within the cell . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of 2-amino-4H-chromene-3-carbonitrile’s action primarily involve the disruption of microtubule dynamics. This disruption can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of 2-amino-4H-chromene-3-carbonitrile can be influenced by various environmental factors. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved under environmentally friendly conditions, using a multicomponent reaction under mild conditions in water as a green solvent . .

properties

IUPAC Name |

2-amino-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDJFGBZDIJBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4H-chromene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

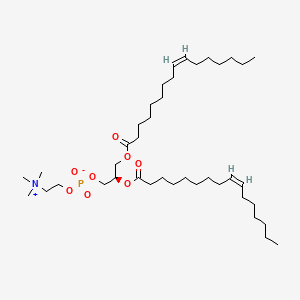

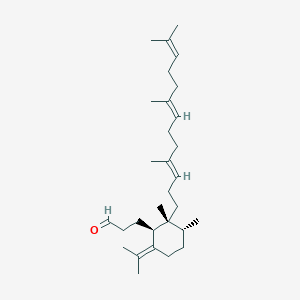

![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)

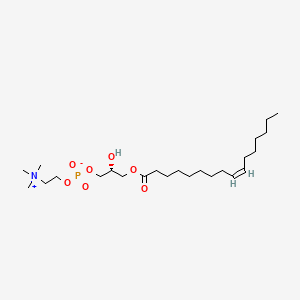

![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)

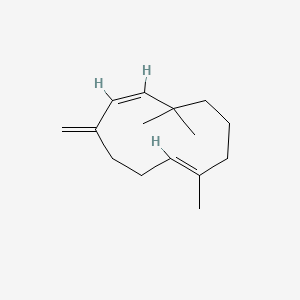

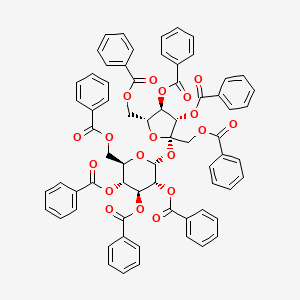

![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)

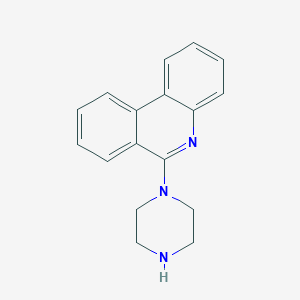

![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)